N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core substituted with dimethyl and sulfone (dioxido) groups, coupled to a 1-methyl-2-oxo-dihydropyridine carboxamide moiety. The sulfone group enhances polarity and metabolic stability, while the carboxamide linkage provides a versatile handle for molecular interactions.
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c1-17-8-4-5-11(15(17)21)14(20)16-10-6-7-12-13(9-10)19(3)24(22,23)18(12)2/h4-9H,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQPEVGPRVABBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a novel compound with potential therapeutic applications. Its structure suggests a variety of biological activities based on the presence of both the thiadiazole and pyridine moieties. This article reviews its biological activity, including antimicrobial and anticancer properties, supported by data from various studies.
The compound has the molecular formula C13H13N3O3S2 and a molecular weight of 323.39 g/mol. Its structure includes a thiadiazole ring which is known for its diverse pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C13H13N3O3S2 |
| Molecular Weight | 323.39 g/mol |
| CAS Number | 2034402-82-7 |
| Purity | ≥95% |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and microbial resistance.
- Receptor Interaction : The compound may interact with various biological receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Antioxidant Activity : The presence of dioxido groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing thiadiazole have been reported to inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis.
- Case Study : In a study involving triazole derivatives, compounds showed IC50 values ranging from 1.95 to 4.24 μM against TS, outperforming standard chemotherapeutics like doxorubicin and 5-fluorouracil .
Antimicrobial Activity
Thiadiazole derivatives are recognized for their broad-spectrum antimicrobial activity.
- Case Study : A review highlighted that various thiadiazole derivatives exhibited effective inhibition against E. coli and S. aureus, with some compounds surpassing the efficacy of traditional antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure:
- Substituent Effects : Variations in the substituents on the thiadiazole ring significantly affect its potency against various pathogens and cancer cell lines.
| Substituent Type | Effect on Activity |
|---|---|
| Halogen Substituents | Enhanced antimicrobial activity |
| Alkyl Groups | Increased lipophilicity |
| Aromatic Rings | Improved interaction with biological targets |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural complexity can be contextualized by comparing it to the following analogues:
Key Comparisons
Heterocyclic Core Diversity: The target compound’s benzo[c]thiadiazole core is distinct from imidazothiazoles or 1,3,4-thiadiazoles , which lack the fused benzene ring. This fusion may enhance aromatic stacking interactions in biological targets.
Functional Group Influence: The sulfone group in the target compound increases polarity compared to non-oxidized thiadiazoles , improving aqueous solubility but possibly reducing membrane permeability. The carboxamide linkage is a common feature in bioactive compounds (e.g., ND-12025 ), facilitating hydrogen bonding with target proteins.
Thiadiazole formation may parallel cyclization methods using iodine/TEA , though sulfonation steps would be required to introduce the dioxido group.
Biological Relevance :
- Thiadiazole derivatives often exhibit antimicrobial and antitumor activities , suggesting the target compound could share similar mechanisms.
- Imidazothiazole carboxamides (e.g., ND-12025) target viral proteases or kinases , implying the carboxamide group in the target may interact with analogous enzymatic pockets.
Physical and Spectroscopic Data
Though direct data for the target compound are unavailable, comparisons can be inferred:
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
The synthesis involves multi-step pathways, typically starting with functionalization of the benzo[c][1,2,5]thiadiazole core followed by coupling with the pyridone-carboxamide moiety. Key steps include:
- Acid chloride formation : Reacting benzo[c][1,2,5]thiadiazole-5-carboxylic acid with thionyl chloride (SOCl₂) to generate the reactive intermediate .
- Amide coupling : Using bases like K₂CO₃ in DMF or toluene to facilitate nucleophilic substitution between the acid chloride and the pyridone-amine derivative .
- Catalyst optimization : Transition-metal catalysts (e.g., Pd) may enhance coupling efficiency in heterocyclic systems . Yield improvements require strict control of temperature (60–100°C), solvent polarity, and stoichiometric ratios of reagents. Purification via column chromatography or recrystallization is critical for isolating high-purity product .
Q. How can spectroscopic techniques validate the compound’s structural integrity?
- ¹H/¹³C NMR : Confirm the presence of methyl groups (δ ~2.5–3.5 ppm) and the pyridone carbonyl (δ ~165–170 ppm). The thiadiazole ring’s sulfone group (SO₂) deshields adjacent protons .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error to ensure correct molecular formula .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and sulfone vibrations (S=O at ~1150–1300 cm⁻¹) .
Q. What experimental design strategies are recommended for optimizing reaction conditions?
Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading). For example:
- Factorial designs : Test interactions between solvent polarity (DMF vs. toluene) and base strength (K₂CO₃ vs. Et₃N) .
- Response surface methodology : Maximize yield by modeling nonlinear relationships between reaction time and temperature .
Advanced Research Questions
Q. How can conflicting reports on biological activity be resolved?
Discrepancies in antimicrobial or anticancer activity often arise from:
- Structural analogs : Minor substituent changes (e.g., fluorobenzyl vs. chlorobenzyl groups) alter target binding .
- Assay variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and use dose-response curves (IC₅₀ values) to compare activity across studies .
- Computational docking : Predict binding affinities to enzymes (e.g., kinases) using molecular dynamics simulations to rationalize experimental results .
Q. What computational methods support reaction pathway design for derivatives?
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in heterocyclic couplings .
- Retrosynthetic analysis : Tools like Synthia™ or ASKCOS can propose feasible routes for introducing substituents (e.g., nitro or cyano groups) .
Q. How do structural modifications influence pharmacokinetic properties?
- LogP optimization : Introduce hydrophilic groups (e.g., -OH or -COOH) to improve solubility, monitored via HPLC retention times .
- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., methyl groups prone to oxidation) .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?
- Thiadiazole ring activation : The electron-withdrawing sulfone group enhances electrophilicity at the C-5 position, facilitating attack by amines or thiols .
- Kinetic studies : Monitor reaction progress via TLC or in-situ NMR to determine rate constants under varying pH conditions .
Methodological Challenges & Solutions
Q. How to address discrepancies in spectral data across studies?
- Cross-validate spectra : Compare NMR chemical shifts with structurally similar compounds (e.g., benzo[c]thiadiazole derivatives) .
- Isotopic labeling : Use ¹³C-enriched reagents to confirm ambiguous carbon assignments .
Q. What interdisciplinary approaches enhance research outcomes?
- Chemical engineering integration : Apply membrane separation technologies (e.g., nanofiltration) for scalable purification .
- Machine learning : Train models on reaction databases to predict optimal catalysts or solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
